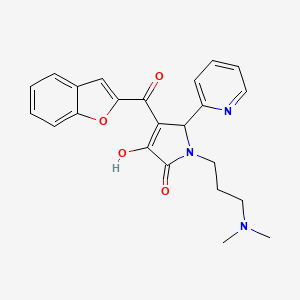

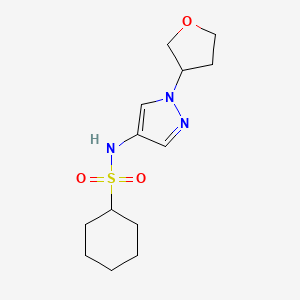

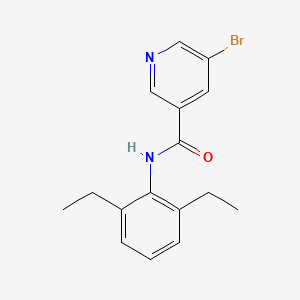

![molecular formula C15H10Cl2N2O2 B2932965 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1097801-74-5](/img/structure/B2932965.png)

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions (MCRs), which are an efficient way to create complex structures from simple building blocks . For instance, the synthesis of 2,3-dihydroquinazolin-4 (1H)-ones, which share some structural similarities with the compound , involves a one-pot, three-component condensation reaction of isatoic anhydride, aldehydes, and amines using acetic acid .Scientific Research Applications

Immunostimulatory Activity

One of the notable applications of compounds related to 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid is in the field of immunology. A study on a similar compound (3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo [3,2-α]-benzimidazole-2-acetic acid) showed significant immunostimulatory activity. This compound increased the primary and secondary anti-SRBC response in mice and raised the GvH-inducing capacity of splenocytes, showing promise for applications in enhancing immune responses (Tagliabue et al., 1978).

Synthesis and Structural Characterization

Another research focus is on the synthesis and structural characterization of related compounds. For instance, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid was synthesized and characterized using various techniques including FT-IR, NMR spectroscopy, and X-ray diffraction, highlighting the versatility and potential for various applications in chemical research (Aydin et al., 2010).

Photochemical Study

Compounds in this chemical family have also been studied for their photochemical properties. For example, the photolytic transformation of diclofenac (a compound structurally similar to the subject chemical) and its transformation products in aqueous solutions was investigated. This research provides insights into the environmental fate and photodegradation pathways of such chemicals (Eriksson et al., 2010).

Novel CRTh2 Receptor Antagonist

Another application is in the development of novel therapeutic agents. A compound structurally similar to the one , namely 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid, was discovered as a novel chemotype of CRTh2 receptor antagonist. This research is significant in pharmacological and medicinal chemistry for the development of new drugs (Pothier et al., 2012).

Mechanism of Action

Target of Action

It’s structurally similar to diclofenac , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets and inhibits cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Based on its structural similarity to diclofenac , it may inhibit the activity of COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . This results in reduced inflammation and pain signaling .

Biochemical Pathways

As a potential cox inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Result of Action

Based on its potential cox inhibitory activity, it could lead to a reduction in inflammation and pain signaling .

properties

IUPAC Name |

2-[2-(2,3-dichlorophenyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15-18-11-6-1-2-7-12(11)19(15)8-13(20)21/h1-7H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJEMKESYNBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2932884.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2932885.png)

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2932889.png)

![5-(1,3-benzodioxol-5-yl)-2-(butylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932890.png)

![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)